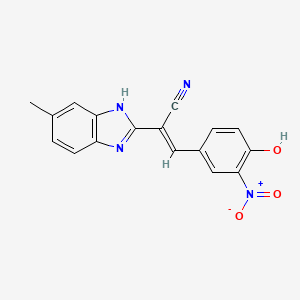![molecular formula C15H17FN4O B3893103 5-(3-fluorophenyl)-3-[3-(methoxymethyl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B3893103.png)
5-(3-fluorophenyl)-3-[3-(methoxymethyl)-1-pyrrolidinyl]-1,2,4-triazine
Übersicht
Beschreibung
5-(3-fluorophenyl)-3-[3-(methoxymethyl)-1-pyrrolidinyl]-1,2,4-triazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives, which have been extensively studied for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-(3-fluorophenyl)-3-[3-(methoxymethyl)-1-pyrrolidinyl]-1,2,4-triazine is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in cell proliferation, inflammation, and neuronal damage. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and proliferation. It also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDKs and activating caspases. Inflammatory cells, such as macrophages and microglia, are inhibited by this compound, leading to a reduction in the production of pro-inflammatory cytokines. In neuronal cells, this compound reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-fluorophenyl)-3-[3-(methoxymethyl)-1-pyrrolidinyl]-1,2,4-triazine in lab experiments include its high potency and selectivity, which allows for precise targeting of specific enzymes and pathways. It also has good solubility in various solvents, which makes it easy to handle and administer in different experimental settings. However, one limitation of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 5-(3-fluorophenyl)-3-[3-(methoxymethyl)-1-pyrrolidinyl]-1,2,4-triazine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, with a focus on identifying specific targets and pathways that are affected by this compound. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
5-(3-fluorophenyl)-3-[3-(methoxymethyl)-1-pyrrolidinyl]-1,2,4-triazine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In the field of neurology, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-21-10-11-5-6-20(9-11)15-18-14(8-17-19-15)12-3-2-4-13(16)7-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVUWIVUQBFWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C2=NC(=CN=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(benzylamino)carbonothioyl]-4-hydroxyproline](/img/structure/B3893024.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3893034.png)
![ethyl (4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3893040.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3893044.png)
![N-(3-acetylphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3893055.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B3893063.png)
![diethyl {[(2-bromobenzoyl)(ethyl)amino]methyl}phosphonate](/img/structure/B3893070.png)
![N,N-dimethyl-4-[3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B3893072.png)
![5-bromo-2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B3893084.png)
![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3893100.png)
![N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3893102.png)


![3-(2-furyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B3893114.png)